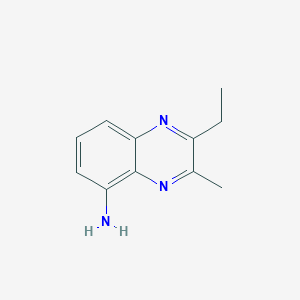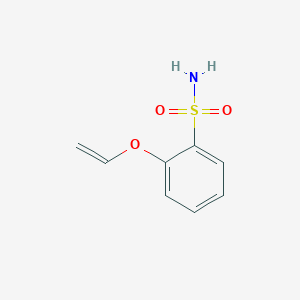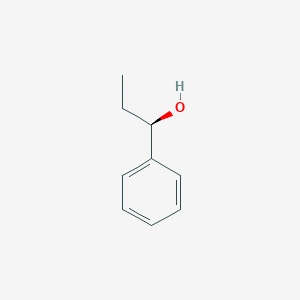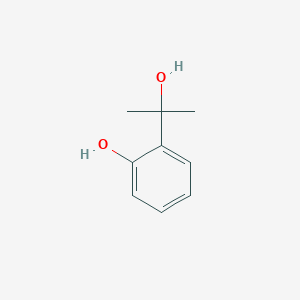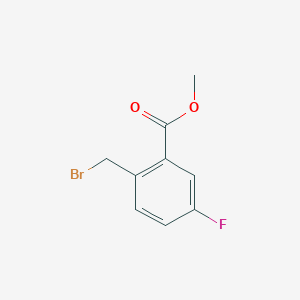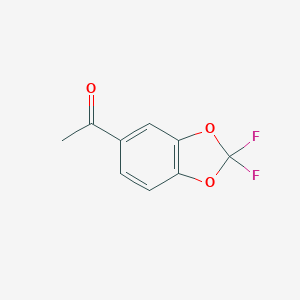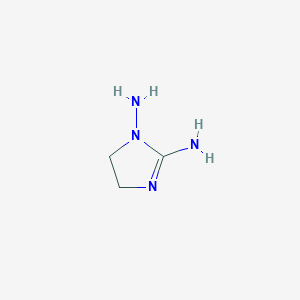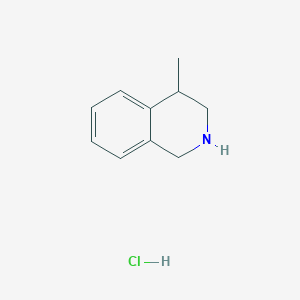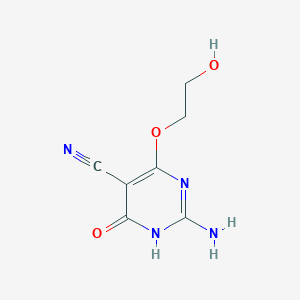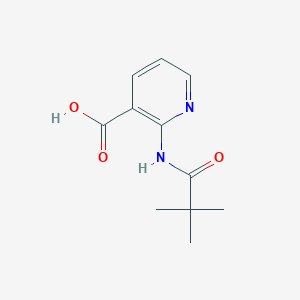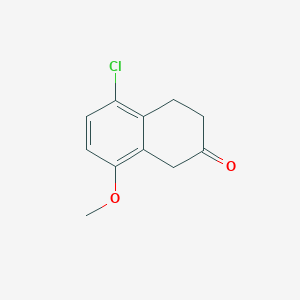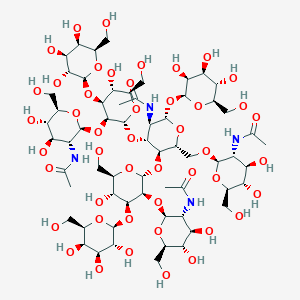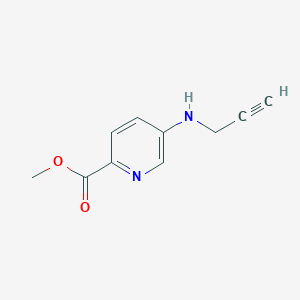
Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate, also known as MPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyridine derivative that contains a prop-2-ynylamino group and a methyl ester group. MPPC has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has been shown to activate the protein kinase B (AKT) pathway, which is involved in cell survival and growth. Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cell survival.
Effets Biochimiques Et Physiologiques
Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has a wide range of biochemical and physiological effects, making it a promising candidate for various research applications. Some of the most notable effects of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate include its ability to protect neurons from oxidative stress and its ability to induce apoptosis in cancer cells. Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has also been shown to have anti-inflammatory effects and to modulate the expression of various genes involved in cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has several advantages as a research tool, including its relatively simple synthesis, low cost, and wide range of biochemical and physiological effects. However, there are also some limitations to the use of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate in lab experiments. For example, Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate can be toxic at high concentrations, and its effects can be difficult to interpret in complex biological systems.
Orientations Futures
There are several potential future directions for research on Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate. One promising area of research is in the development of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential area of research is in the development of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate-based therapies for cancer, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate and to explore its potential applications in other scientific research fields.
Méthodes De Synthèse
Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate can be synthesized using a variety of methods, including the reaction of 2-chloronicotinic acid with propargylamine and subsequent esterification with methanol. Other methods include the reaction of 2-aminonicotinic acid with propargyl alcohol and subsequent esterification with methanol. The synthesis of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate is relatively straightforward and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate is in the field of neuroscience, where it has been shown to have potent neuroprotective effects. Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has also been studied for its potential applications in cancer research, where it has been shown to have potent anti-tumor effects.
Propriétés
Numéro CAS |
131052-41-0 |
|---|---|
Nom du produit |
Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate |
Formule moléculaire |
C10H10N2O2 |
Poids moléculaire |
190.2 g/mol |
Nom IUPAC |
methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-3-6-11-8-4-5-9(12-7-8)10(13)14-2/h1,4-5,7,11H,6H2,2H3 |
Clé InChI |
PNGLVIJLTRZPBE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC=C(C=C1)NCC#C |
SMILES canonique |
COC(=O)C1=NC=C(C=C1)NCC#C |
Synonymes |
2-Pyridinecarboxylicacid,5-(2-propynylamino)-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



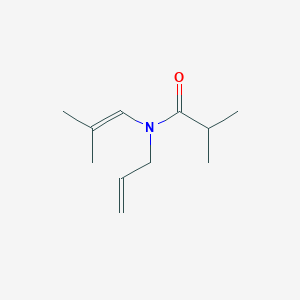
![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)
